molecular formula C10H9FN4 B8388985 6-(2-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine

6-(2-Fluoropyridin-3-yl)-2-methylpyrimidin-4-amine

Cat. No. B8388985
M. Wt: 204.20 g/mol
InChI Key: UIQTWVMKWJPHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08772480B2

Procedure details

To a 20 mL microwave vials was added 4-Amino-6-chloro-2-methylpyrimidine (SynChem) (0.500 g, 3.48 mmol), 2-fluoro-3-pyridineboronic acid (Aldrich) (0.687 g, 4.88 mmol), Amphos (Aldrich) (0.123 g, 0.174 mmol), potassium acetate (Aldrich) (0.653 mL, 10.45 mmol), EtOH (12 mL), and water (1.2 mL). The vial was degassed by bubbling N2 for 5 min then sealed off and microwave heated at 100° C. for 20 min. The reaction mixture was partitioned between EtOAc and water. The aqueous layer was extracted with EtOAc (2×10 mL). The combined organic layers were dried over MgSO4 and concentrated. The crude product was purified by column chromatography (80 g, 20% to 40% acetone in hexanes) to afford the desired product as a yellow solid (600 mg). MS (ESI pos. ion) m/z: 205.1. 1H NMR (300 MHz, CDCl3) δ ppm 2.59 (s, 3H) 4.96 (br. s., 2H) 6.89 (s, 1H) 7.34 (ddd, J=7.34, 4.93, 1.90 Hz, 1H) 8.27 (dd, J=3.00, 1.53 Hz, 1H) 8.66 (ddd, J=9.76, 7.64, 2.05 Hz, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.687 g
Type
reactant
Reaction Step One
Quantity
0.123 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0.653 mL
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6](Cl)[N:5]=[C:4]([CH3:9])[N:3]=1.[F:10][C:11]1[C:16](B(O)O)=[CH:15][CH:14]=[CH:13][N:12]=1.CC(N)CC1C=CC=CC=1.OP(O)(O)=O.C([O-])(=O)C.[K+]>O.CCO>[F:10][C:11]1[C:16]([C:6]2[N:5]=[C:4]([CH3:9])[N:3]=[C:2]([NH2:1])[CH:7]=2)=[CH:15][CH:14]=[CH:13][N:12]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
NC1=NC(=NC(=C1)Cl)C
Name
Quantity
0.687 g
Type
reactant
Smiles
FC1=NC=CC=C1B(O)O
Name
Quantity
0.123 g
Type
reactant
Smiles
CC(CC1=CC=CC=C1)N.OP(=O)(O)O
Name
potassium acetate
Quantity
0.653 mL
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
1.2 mL
Type
solvent
Smiles
O
Name
Quantity
12 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was degassed
CUSTOM
Type
CUSTOM
Details
by bubbling N2 for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
then sealed off
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between EtOAc and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (2×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (80 g, 20% to 40% acetone in hexanes)

Outcomes

Product
Name
Type
product
Smiles
FC1=NC=CC=C1C1=CC(=NC(=N1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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